Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate
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Overview
Description
Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with a thienyl-substituted aldehyde to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thienyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These include compounds like zolpidem and alpidem, which are used as sedatives and anxiolytics.
Thienyl-substituted compounds: These are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N3OS. The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities.
Research indicates that compounds containing the imidazo[1,2-a]pyridine structure often exhibit significant interactions with various biological targets. The following mechanisms have been identified:
- GABA Receptor Modulation : this compound has been shown to selectively modulate GABA_A receptors, particularly those containing the delta subunit. This modulation can influence neuronal excitability and has implications for anxiety and seizure disorders .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects against certain diseases .
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies:
Anticonvulsant Activity
A study demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit anticonvulsant properties. The mechanism involves enhancing GABAergic transmission, which is critical for controlling seizures .
Anticancer Potential
Preliminary findings suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways. This effect was observed in vitro using various cancer cell lines .
Study 1: GABA_A Receptor Interaction
A detailed investigation into the interaction of this compound with GABA_A receptors revealed that it acts as a positive allosteric modulator. This was confirmed through electrophysiological assays and binding studies .
Study 2: Anticancer Activity
In vitro studies conducted on human cancer cell lines showed that the compound significantly reduced cell viability. The IC50 values varied depending on the cell type but were generally in the low micromolar range. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways leading to apoptosis .
Data Table
Study | Target | Effect | IC50 (µM) | Mechanism |
---|---|---|---|---|
Study 1 | GABA_A Receptors | Positive modulation | N/A | Allosteric enhancement |
Study 2 | Cancer Cells (various lines) | Cell viability reduction | 5 - 15 | Apoptosis via caspase activation |
Properties
Molecular Formula |
C20H17N3O2S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 2-[(5-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)amino]benzoate |
InChI |
InChI=1S/C20H17N3O2S/c1-13-7-5-11-17-22-18(16-10-6-12-26-16)19(23(13)17)21-15-9-4-3-8-14(15)20(24)25-2/h3-12,21H,1-2H3 |
InChI Key |
IREXXOQVGDBTNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)NC3=CC=CC=C3C(=O)OC)C4=CC=CS4 |
Origin of Product |
United States |
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